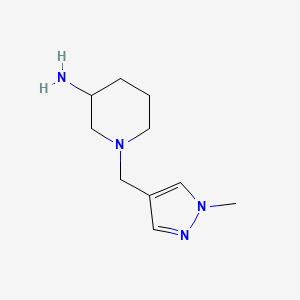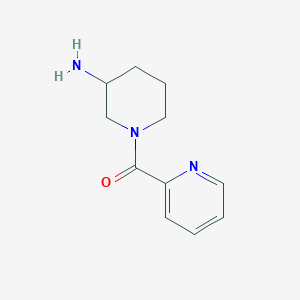
1-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole
Vue d'ensemble
Description
Synthesis Analysis
Azides can be synthesized through various methods. For example, the polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate, has been reported .
Molecular Structure Analysis
The molecular structure of azides is characterized by the presence of an azide group (-N3). The exact structure can vary depending on the specific compound .
Chemical Reactions Analysis
Azides are known for their reactivity and can participate in various chemical reactions. For instance, the Staudinger/aza-Wittig/Castagnoli–Cushman reaction sequence has been used to transform azide-bearing benzaldehydes into cyclic seven-membered imines .
Physical and Chemical Properties Analysis
The physical and chemical properties of azides can vary depending on the specific compound. For instance, 1-Azido-2-[(2-azidoethyl)disulfanyl]ethane has a molecular formula of C4H8N6S2 and an average mass of 204.277 Da .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Azide-containing compounds are known to be versatile in their interactions with various biological targets due to the reactivity of the azide group .
Mode of Action
It’s worth noting that azide groups are often used in “click” chemistry, a type of chemical reaction known for its reliability, specificity, and speed . In this context, the azide group in the compound could potentially interact with alkyne groups present in biological targets, forming a stable triazole ring .
Biochemical Pathways
Azide-containing compounds have been used in the synthesis of various bioactive compounds, suggesting that they may interact with a wide range of biochemical pathways .
Pharmacokinetics
The presence of the azide group could potentially influence these properties, as azides are known to be reactive and could potentially undergo transformations in the body .
Result of Action
Given the reactivity of the azide group, it is plausible that the compound could induce various changes at the molecular and cellular level, depending on the specific targets it interacts with .
Action Environment
The action of 1-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole could potentially be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could affect the reactivity of the azide group and thus the compound’s overall action .
Analyse Biochimique
Biochemical Properties
1-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules through its azido group, which can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is harnessed in bioconjugation techniques, where this compound is used to label or modify biomolecules. The compound’s interactions with enzymes such as azide reductases and proteins containing alkyne groups are of particular interest, as these interactions facilitate the formation of covalent bonds, enabling the study of protein-protein interactions, enzyme activity, and cellular processes .
Cellular Effects
This compound influences various cellular processes through its ability to modify biomolecules. In cellular environments, this compound can affect cell signaling pathways by covalently modifying signaling proteins, thereby altering their activity and interactions. Additionally, this compound has been shown to impact gene expression by modifying transcription factors or other regulatory proteins. These modifications can lead to changes in cellular metabolism, as the altered proteins may affect metabolic pathways and enzyme activities .
Molecular Mechanism
The molecular mechanism of this compound involves its azido group, which can participate in cycloaddition reactions with alkyne-containing biomolecules. This reaction forms a stable triazole linkage, effectively modifying the target biomolecule. The compound can inhibit or activate enzymes by covalently binding to their active sites or regulatory domains. Additionally, this compound can influence gene expression by modifying transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its reactivity can lead to gradual degradation, especially in the presence of reducing agents or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, with modifications to biomolecules persisting for extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modify target biomolecules without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by azide reductases, leading to the formation of amine derivatives. Additionally, this compound can affect metabolic flux by modifying key enzymes in metabolic pathways, thereby altering the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis and subsequently distributed to various cellular compartments. Its localization and accumulation are influenced by its interactions with specific transporters and binding proteins, which can affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals. These localizations can influence the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments .
Propriétés
IUPAC Name |
1-(2-azidoethyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5/c1-6-5-7(2)12(10-6)4-3-9-11-8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFGFXAQHVTZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-Bromofuran-2-yl)methyl]piperidin-3-amine](/img/structure/B1464364.png)
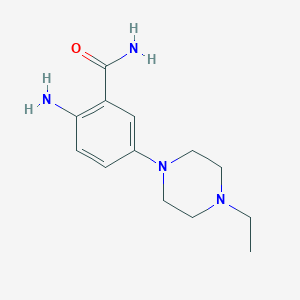
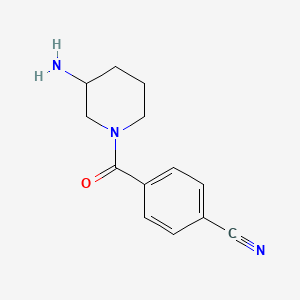
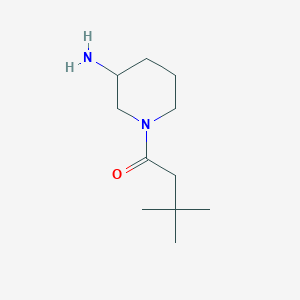

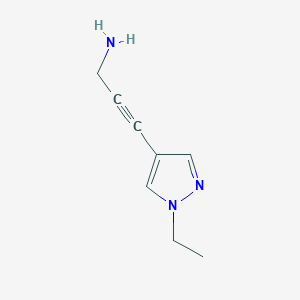
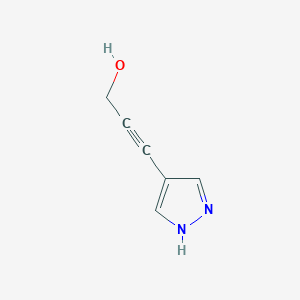
![2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B1464376.png)

